molecular formula C9H18ClNO B2569302 7-Methoxy-2-azaspiro[3.5]nonane;hydrochloride CAS No. 2306272-67-1

7-Methoxy-2-azaspiro[3.5]nonane;hydrochloride

Cat. No.: B2569302
CAS No.: 2306272-67-1
M. Wt: 191.7
InChI Key: WCKAEBVOTQBAGQ-UHFFFAOYSA-N
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Description

7-Methoxy-2-azaspiro[3.5]nonane;hydrochloride: is a chemical compound with the molecular formula C9H18ClNO and a molecular weight of 191.7 g/mol . It is a spiro compound, characterized by a unique bicyclic structure where two rings are connected through a single atom. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-2-azaspiro[3.5]nonane;hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a methoxy-substituted cyclohexanone with an aziridine derivative, followed by hydrochloric acid treatment to form the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The process often includes steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 7-Methoxy-2-azaspiro[3.5]nonane;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, 7-Methoxy-2-azaspiro[3.5]nonane;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique spiro structure makes it valuable for studying ring strain and reactivity .

Biology: In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays .

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may be used as a lead compound for the development of new drugs targeting specific biological pathways .

Industry: In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals .

Mechanism of Action

The mechanism of action of 7-Methoxy-2-azaspiro[3.5]nonane;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

  • 2-Methoxy-7-azaspiro[3.5]nonane;hydrochloride
  • 2-Azaspiro[3.5]nonane;hydrochloride

Comparison: Compared to these similar compounds, 7-Methoxy-2-azaspiro[3.5]nonane;hydrochloride has a unique methoxy group at the 7-position, which can influence its chemical reactivity and biological activity. This structural difference may result in distinct properties and applications, making it a valuable compound for specific research and industrial purposes .

Properties

IUPAC Name

7-methoxy-2-azaspiro[3.5]nonane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO.ClH/c1-11-8-2-4-9(5-3-8)6-10-7-9;/h8,10H,2-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGHARXWCCHHTJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCC2(CC1)CNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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